molecular formula C18H31N3O8Si B1611945 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose CAS No. 99049-65-7

3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose

Cat. No. B1611945
CAS RN: 99049-65-7
M. Wt: 445.5 g/mol
InChI Key: IFAXCGVPFHELQE-HHARLNAUSA-N
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Description

3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose is a useful research compound. Its molecular formula is C18H31N3O8Si and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biomedical Sector

    • Summary of Application : This compound is indispensable in the biomedical sector, showcasing its significance in the synthesis of glycosidic compounds and the investigation of carbohydrate-mediated interactions .
    • Methods of Application : While the specific experimental procedures are not detailed, the compound is used in the synthesis of glycosidic compounds and the investigation of carbohydrate-mediated interactions .
    • Results or Outcomes : The compound plays a pivotal role in the pursuit of antiviral drugs, focusing on restraining glycosidase enzymes to combat viral infections .
  • Synthesis of Glycopeptides and Glycolipids

    • Summary of Application : An improved synthesis of 3, 4, 6-tri-O-acetyl-2-azido-2-deoxy- α-d-galactopyranosyl bromide, a key component for synthesis of glycopeptides and glycolipids, has been reported .
    • Methods of Application : The specific experimental procedures are not detailed, but the compound is a key component for the synthesis of glycopeptides and glycolipids .
    • Results or Outcomes : The improved synthesis has been published in the Journal of Carbohydrate Chemistry .
  • Synthesis of Azido-Sugars and Glycoconjugates

    • Summary of Application : This compound is extensively utilized in research and pharmaceutical endeavors, playing a pivotal role. Its acetylated glucose backbone, coupled with an azido functional group, renders it an invaluable precursor for synthesizing azido-sugars and glycoconjugates .
    • Methods of Application : The specific experimental procedures are not detailed, but the compound is a key component for the synthesis of azido-sugars and glycoconjugates .
    • Results or Outcomes : The improved synthesis has been published in the Journal of Carbohydrate Chemistry .
  • Cancer Therapeutics Research

    • Summary of Application : 1,3,6-Tri-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-azido-2-deoxy-a-D-glucopyranose is a complex carbohydrate used primarily in the research of cancer therapeutics owing to its capability to modify natural metabolites .
    • Methods of Application : The specific experimental procedures are not detailed, but the compound is used primarily in the research of cancer therapeutics .
    • Results or Outcomes : The compound’s capability to modify natural metabolites has made it a valuable asset in the research of cancer therapeutics .
  • Synthesis of Differently Substituted Trimers

    • Summary of Application : This compound is an analog of N-acetylmannosamine (ManNAc) and a building block. It has been used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments .
    • Methods of Application : The specific experimental procedures are not detailed, but the compound is used as a precursor in the synthesis of differently substituted trimers .
    • Results or Outcomes : The compound’s capability to modify natural metabolites has made it a valuable asset in the research of cancer therapeutics .
  • Synthesis of Fluorescent Probes for Lysosomal Labeling

    • Summary of Application : This compound has also been used in the synthesis of fluorescent probes for lysosomal labeling .
    • Methods of Application : The specific experimental procedures are not detailed, but the compound is used in the synthesis of fluorescent probes for lysosomal labeling .
    • Results or Outcomes : The compound’s capability to modify natural metabolites has made it a valuable asset in the research of cancer therapeutics .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-azido-6-[tert-butyl(dimethyl)silyl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O8Si/c1-10(22)25-9-13-15(26-11(2)23)16(27-12(3)24)14(20-21-19)17(28-13)29-30(7,8)18(4,5)6/h13-17H,9H2,1-8H3/t13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAXCGVPFHELQE-HHARLNAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[Si](C)(C)C(C)(C)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584091
Record name 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose

CAS RN

99049-65-7
Record name 3,4,6-Tri-O-acetyl-2-azido-1-O-[tert-butyl(dimethyl)silyl]-2-deoxy-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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